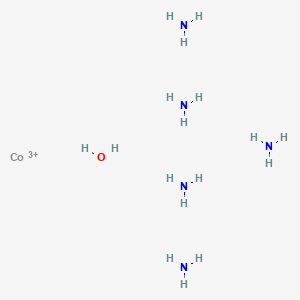
Potassium tetrasulfide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tetrasulfide (K2S4) is a chemical compound that is widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water and has a strong odor. Potassium tetrasulfide is used in various fields of research, including biochemistry, pharmacology, and materials science. In
Mechanism Of Action
The mechanism of action of potassium tetrasulfide is not fully understood. However, it is believed to react with thiol groups (-SH) in proteins and enzymes, leading to their denaturation and inactivation. This makes it a useful tool for studying the role of thiol groups in protein function.
Biochemical And Physiological Effects
Potassium tetrasulfide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, including cholinesterase, catalase, and peroxidase. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using potassium tetrasulfide in lab experiments is its ability to selectively target thiol groups in proteins and enzymes. This makes it a useful tool for studying the role of thiol groups in protein function. However, one of the limitations of using potassium tetrasulfide is its strong odor, which can make it difficult to work with in the lab.
Future Directions
There are several future directions for research on potassium tetrasulfide. One area of research is the development of new methods for synthesizing potassium tetrasulfide that are more efficient and cost-effective. Another area of research is the development of new applications for potassium tetrasulfide in fields such as drug discovery and materials science. Finally, there is a need for further research on the mechanism of action of potassium tetrasulfide and its potential therapeutic applications.
Synthesis Methods
Potassium tetrasulfide can be synthesized by reacting potassium sulfide (K2S) with sulfur (S) in a high-temperature furnace. The reaction takes place at a temperature of around 600-700°C, and the resulting product is potassium tetrasulfide. The chemical equation for the synthesis of potassium tetrasulfide is as follows:
K2S + 2S → Potassium tetrasulfide)
Scientific Research Applications
Potassium tetrasulfide is used in various fields of scientific research, including biochemistry, pharmacology, and materials science. In biochemistry, it is used to study the mechanism of action of enzymes and proteins. It is also used in pharmacology to develop new drugs and test their efficacy. In materials science, it is used to synthesize new materials with unique properties.
properties
CAS RN |
12136-49-1 |
|---|---|
Product Name |
Potassium tetrasulfide) |
Molecular Formula |
K2S4 |
Molecular Weight |
206.5 g/mol |
InChI |
InChI=1S/2K.H2S4/c;;1-3-4-2/h;;1-2H/q2*+1;/p-2 |
InChI Key |
DVBRNDGHBLXMCR-UHFFFAOYSA-L |
SMILES |
[S-]SS[S-].[K+].[K+] |
Canonical SMILES |
[S-]SS[S-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)


